molecular formula C13H15NO2 B13001221 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide

4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide

Cat. No.: B13001221
M. Wt: 217.26 g/mol
InChI Key: XNLUDAZQVKPZGK-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an isopropoxy group and a prop-2-yn-1-yl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide typically involves the reaction of 4-isopropoxybenzoic acid with prop-2-yn-1-amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of heterocyclic compounds and other derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development. It is studied for its effects on various biological pathways and its potential as a lead compound for new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    4-Benzoylamino-N-(prop-2-yn-1-yl)benzamide: Similar structure with a benzoylamino group instead of an isopropoxy group.

    N-(Prop-2-yn-1-yl)benzamide: Lacks the isopropoxy group, making it a simpler analog.

    4-(Prop-2-yn-1-yloxy)benzonitrile: Contains a nitrile group instead of the amide group.

Uniqueness

4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide is unique due to the presence of both the isopropoxy and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

4-propan-2-yloxy-N-prop-2-ynylbenzamide

InChI

InChI=1S/C13H15NO2/c1-4-9-14-13(15)11-5-7-12(8-6-11)16-10(2)3/h1,5-8,10H,9H2,2-3H3,(H,14,15)

InChI Key

XNLUDAZQVKPZGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC#C

Origin of Product

United States

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